2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one
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Overview
Description
2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one is an organic compound that features a cyclopentenone ring substituted with a hydroxy(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound related to 1,2-cyclopentanedione, often called methylcyclopentenolone.
Cyclopentenone: Contains a cyclopentenone moiety and is found in various natural products, including jasmone and prostaglandins.
Uniqueness
2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
140169-09-1 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclopent-3-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-7,10,12,14H,8H2 |
InChI Key |
ARXVQEYWDVWUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C1=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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